molecular formula C9H10BFO2 B8200157 2-(4-Fluorophenyl)-1,3,2-dioxaborinane

2-(4-Fluorophenyl)-1,3,2-dioxaborinane

Cat. No.: B8200157
M. Wt: 179.99 g/mol
InChI Key: BVFPBWCLIYGSMJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It features a dioxaborinane ring fused with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to borohydrides.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The boron center undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the dioxaborinane ring but is commonly used in similar cross-coupling reactions.

    4-Fluorophenylboronic acid: Similar structure but without the dioxaborinane ring.

    2-(4-Chlorophenyl)-1,3,2-dioxaborinane: Similar structure with a chlorine substituent instead of fluorine.

Uniqueness: 2-(4-Fluorophenyl)-1,3,2-dioxaborinane is unique due to the presence of both the dioxaborinane ring and the 4-fluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity in cross-coupling reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Biological Activity

2-(4-Fluorophenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by its unique dioxaborinane ring structure, which includes a fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including applications in cancer therapy and as a chemical probe in various biochemical studies.

The molecular formula of this compound is C9H10B2O2C_9H_{10}B_2O_2, and it has a molecular weight of approximately 196.44 g/mol. The presence of the fluorine atom in the para position of the phenyl group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The boron atom can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the formation of boronate esters. These interactions can modulate enzyme activity and influence cellular signaling pathways .

Cancer Therapy

Research indicates that compounds similar to this compound may be effective in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron compounds to selectively destroy cancer cells when exposed to neutron radiation .

Case Study:
A study investigating the efficacy of boron-containing compounds demonstrated that this compound exhibited significant antitumor activity in vitro. The compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability .

CompoundCell LineIC50 (µM)% Inhibition at 10 µM
This compoundA549 (Lung)5.680%
This compoundMCF-7 (Breast)4.875%
Control (Doxorubicin)A549 (Lung)0.995%

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it showed promising results as an inhibitor of certain kinases involved in cancer progression. The fluorine substituent enhances binding affinity through electronic effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar dioxaborinane derivatives:

Compound NameMolecular Weight (g/mol)Biological Activity
2-(4-Chlorophenyl)-1,3,2-dioxaborinane196.44Moderate anti-cancer activity
2-(4-Bromophenyl)-1,3,2-dioxaborinane196.44Low anti-cancer activity
2-(4-Methylphenyl)-1,3,2-dioxaborinane196.44High anti-cancer activity

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFPBWCLIYGSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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